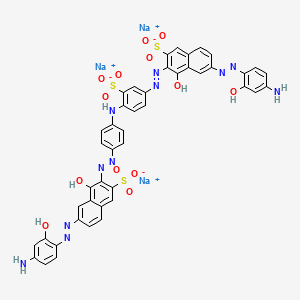
Barium isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium isooctadecanoate is a chemical compound with the molecular formula C36H70BaO4. It is a barium salt of isooctadecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium isooctadecanoate can be synthesized through the reaction of barium hydroxide with isooctadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C18H36O2→Ba(C18H35O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity barium hydroxide and isooctadecanoic acid. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure complete conversion and high yield. The product is then purified through filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Barium isooctadecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and isooctadecanoic acid.
Substitution: It can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products
Oxidation: Barium carbonate and various organic oxidation products.
Reduction: Barium metal and isooctadecanoic acid.
Substitution: New metal salts of isooctadecanoic acid.
Applications De Recherche Scientifique
Barium isooctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, particularly in the context of barium toxicity.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as a component in certain types of coatings.
Mécanisme D'action
The mechanism of action of barium isooctadecanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to muscle paralysis and other toxic effects. In industrial applications, its effectiveness as a stabilizer or lubricant is due to its ability to form a protective layer on surfaces, reducing friction and wear.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium stearate: Another barium salt of a fatty acid, used similarly in industrial applications.
Barium palmitate: Similar in structure and used in the production of lubricants and stabilizers.
Barium oleate: Known for its use in the production of certain types of coatings and as a lubricant.
Uniqueness
Barium isooctadecanoate is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other barium salts may not be as effective.
Propriétés
Numéro CAS |
84878-35-3 |
|---|---|
Formule moléculaire |
C36H70BaO4 |
Poids moléculaire |
704.3 g/mol |
Nom IUPAC |
barium(2+);16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h2*17H,3-16H2,1-2H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
RESDYSOFIPOKEU-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


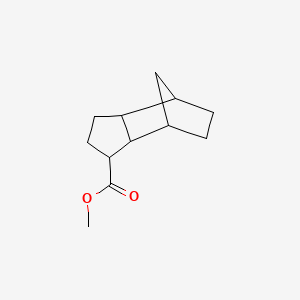
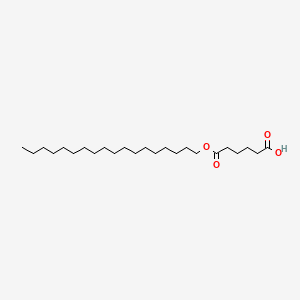

![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
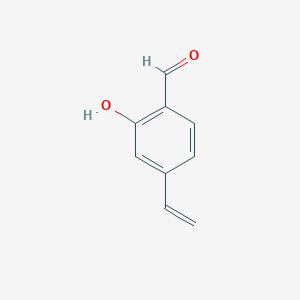
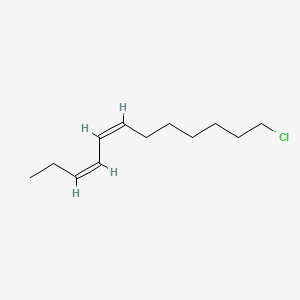
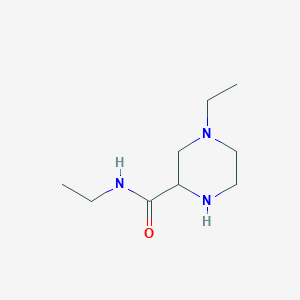
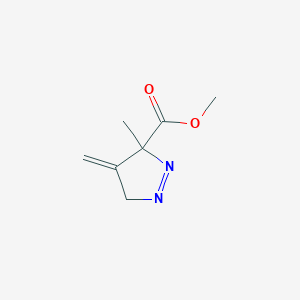
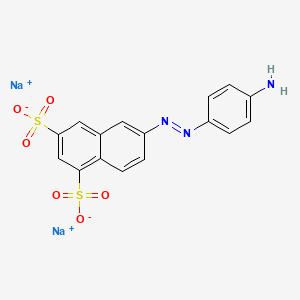
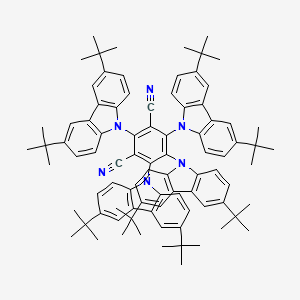
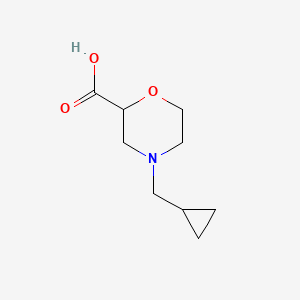
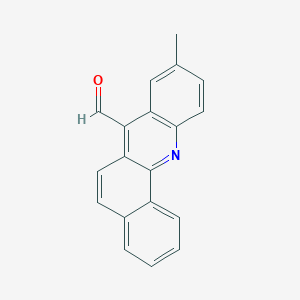
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
